N-(gamma-Glutamyl)ethanolamine
Description
Defining N5-(2-Hydroxyethyl)-L-Glutamine: Structural Context and Derivation from L-Glutamine
N5-(2-Hydroxyethyl)-L-glutamine is a synthetic derivative of the naturally occurring amino acid, L-glutamine. ontosight.ai Structurally, it is defined by the modification of the L-glutamine backbone at the amide nitrogen of the side chain (the N5 position), where a hydroxyethyl (B10761427) group (-CH2CH2OH) is attached. vulcanchem.com This substitution imparts distinct chemical properties, most notably increased hydrophilicity, while retaining the core amino acid structure with its characteristic chiral center at the alpha-carbon in the 'L' configuration. ontosight.ai The formal IUPAC name for this compound is (2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid. nih.gov
The derivation from L-glutamine involves the formation of an amide bond between the side-chain carboxyl group of glutamic acid (or a derivative) and the amino group of ethanolamine (B43304) (2-aminoethanol). This process fundamentally alters the side chain's character from a simple amide to a hydroxyethylamide, which has significant implications for its polymerization and the properties of the resulting polymer.
Below is a table comparing the fundamental properties of N5-(2-Hydroxyethyl)-L-glutamine with its parent amino acid, L-glutamine.
| Property | N5-(2-Hydroxyethyl)-L-Glutamine | L-Glutamine |
| Molecular Formula | C7H14N2O4 nih.gov | C5H10N2O3 vulcanchem.com |
| Molecular Weight | 190.20 g/mol nih.gov | 146.14 g/mol vulcanchem.com |
| IUPAC Name | (2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid nih.gov | (2S)-2,5-diamino-5-oxopentanoic acid |
| Key Structural Difference | Presence of a hydroxyethyl group on the side-chain amide nitrogen vulcanchem.com | Unsubstituted side-chain amide |
| Solubility | High in polar solvents vulcanchem.com | Moderate in polar solvents vulcanchem.com |
Overview of Poly[N5-(2-Hydroxyethyl)-L-Glutamine] (PHEG) in Biomaterial Research
When N5-(2-Hydroxyethyl)-L-glutamine is polymerized, it forms Poly[N5-(2-Hydroxyethyl)-L-Glutamine], commonly abbreviated as PHEG. This polymer has garnered significant attention in the field of biomaterial research due to a favorable combination of properties. PHEG is recognized as a neutral, highly water-soluble, biocompatible, and biodegradable synthetic poly(α-amino acid). kpi.uaresearchgate.net The presence of the pendant hydroxyethyl groups contributes significantly to its hydrophilicity and its ability to interact with biological systems with minimal adverse reactions. ontosight.ai
The versatility of PHEG has led to its investigation for a wide range of biomedical applications:
Drug Delivery Systems: Its biocompatibility and capacity to form complexes with therapeutic agents make PHEG a promising candidate for creating controlled-release drug carriers. ontosight.aikpi.ua Dendritic forms of PHEG have also been synthesized and evaluated as potential drug carriers. documentsdelivered.com
Tissue Engineering: The hydrophilic and biodegradable nature of PHEG allows it to be formed into hydrogel scaffolds. ontosight.airesearchgate.net These scaffolds can provide a suitable microenvironment for cell growth and tissue regeneration. ontosight.airesearchgate.net Research has demonstrated that PHEG-based hydrogels can be enzymatically cross-linked and functionalized with peptides, such as the RGD sequence, to enhance cell adhesion and viability for applications like 3D mesenchymal stem cell culture. acs.org
Gene Therapy: The polymer's structure enables it to form complexes with nucleic acids, suggesting its potential use as a non-viral vector for gene delivery. ontosight.ai
A key feature of PHEG is the tunability of its properties. For instance, the degradation rate can be controlled through copolymerization with other amino acids. researchgate.netnih.gov Studies have shown that the degradation of PHEG by enzymes like papain occurs at a relatively constant rate across a range of pH values, a behavior attributed to its uncharged nature and random coil conformation in aqueous solutions. nih.gov Furthermore, by preparing hydrogels with different crosslinkers, properties such as the swelling ratio and degradation rate can be precisely modulated. researchgate.net
| PHEG Property | Description | Relevance in Biomaterial Research |
| Biocompatibility | Does not elicit a significant toxic or immunological response. kpi.ua | Essential for any material intended for in-vivo use, such as implants or drug carriers. |
| Water Solubility | High solubility in aqueous solutions due to hydrophilic hydroxyethyl side chains. ontosight.aikpi.ua | Allows for use in physiological environments and for the creation of hydrogels. |
| Biodegradability | The polypeptide backbone can be cleaved by enzymes found in biological systems. kpi.uaresearchgate.net | Enables the material to be broken down and cleared from the body after its function is complete. |
| Tunability | Properties like degradation rate and swelling can be modified via copolymerization or crosslinking. researchgate.netresearchgate.net | Allows for the design of materials tailored to specific applications (e.g., fast vs. slow-degrading scaffolds). |
Historical Trajectories in the Academic Investigation of N5-(2-Hydroxyethyl)-L-Glutamine and its Derivatives
The academic investigation of N5-(2-Hydroxyethyl)-L-glutamine and its polymer, PHEG, is rooted in the broader exploration of synthetic polypeptides for biomedical use that gained momentum in the latter half of the 20th century. Early research in the 1970s and 1980s identified derivatives of poly(α-amino acids) as promising candidates for applications like plasma expanders and drug delivery vehicles. kpi.ua
A foundational aspect of this historical trajectory is the development of synthesis methods. The most established route to PHEG has been the aminolysis of a precursor polymer, poly(γ-benzyl-L-glutamate) (PBG), using 2-aminoethanol. kpi.uaresearchgate.net Much of the early research focused on optimizing this reaction to achieve a high degree of conversion while controlling the final molecular weight of the PHEG and minimizing unwanted side reactions like polymer chain scission. kpi.ua The use of catalysts such as 2-hydroxypyridine (B17775) was investigated to improve reaction kinetics and preserve the polymer's chain length. kpi.ua
Initial characterization studies focused on the fundamental physicochemical properties of PHEG. Research from as early as 1972 examined its unperturbed dimensions in water, establishing its conformation as a random coil. nih.govacs.org Subsequent work explored its degradation by various enzymes, such as papain, which provided crucial insights into its biodegradability and the factors influencing it, like pH and copolymer composition. nih.gov Due to its properties, PHEG was identified as having great potential as a carrier with low toxicity in humans, particularly as a plasma expander. kpi.ua
Over time, the focus of research has evolved from fundamental synthesis and characterization to the design of more complex and functional materials. This includes the creation of copolymers to fine-tune degradation rates nih.gov, the development of cross-linked PHEG hydrogels for tissue engineering researchgate.net, and the synthesis of advanced architectures like dendritic PHEG for drug delivery applications. documentsdelivered.com More recently, research has advanced to include the development of injectable, enzymatically cross-linked PHEG hydrogels modified with bioactive peptides for sophisticated 3D cell culture systems. acs.org This progression illustrates a shift from investigating a novel polymer to engineering a versatile platform for advanced biomedical solutions.
Properties
CAS No. |
2650-74-0 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13) |
InChI Key |
DGBJQQBLTDLFMF-UHFFFAOYSA-N |
Isomeric SMILES |
C(CC(=O)NCCO)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NCCO)C(C(=O)O)N |
melting_point |
188.5 - 191 °C |
physical_description |
Solid |
Related CAS |
27878-59-7 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for N5 2 Hydroxyethyl L Glutamine and Its Higher Order Structures
Synthesis of Monomeric N5-(2-Hydroxyethyl)-L-Glutamine (HEG)
The synthesis of monomeric N5-(2-Hydroxyethyl)-L-Glutamine (HEG) is a multi-step process that typically begins with the naturally occurring amino acid, L-glutamic acid. A common synthetic strategy involves the protection of the α-amino group, selective esterification of the γ-carboxylic acid, and subsequent amidation with 2-aminoethanol (ethanolamine).
A plausible synthetic pathway can be described as follows:
N-Protection: L-glutamic acid is first treated with a protecting group reagent, such as phthalic anhydride (B1165640), to protect the α-amino group. This reaction is often carried out by heating the two reactants, sometimes in the absence of a solvent. The protection prevents the α-amino group from participating in subsequent reactions.
γ-Esterification/Anhydride Formation: The resulting N-protected L-glutamic acid can then be selectively esterified at the γ-carboxyl group. One method involves the formation of an internal anhydride from N-phthaloyl-L-glutamic acid using a dehydrating agent like acetic anhydride. nih.gov This anhydride is a key intermediate.
Aminolysis: The crucial step is the aminolysis of the γ-ester or the ring-opening of the anhydride by 2-aminoethanol. The N-phthaloyl-L-glutamic acid anhydride is reacted with 2-aminoethanol in a suitable solvent like dry dimethylformamide (DMF). nih.gov This reaction selectively forms the desired γ-amide bond.
Deprotection: The final step involves the removal of the N-protecting group. For the phthaloyl group, this is typically achieved by hydrazinolysis, for instance, by treating with hydrazine (B178648) hydrate. nih.gov This regenerates the free α-amino group, yielding the final product, N5-(2-Hydroxyethyl)-L-Glutamine.
The resulting monomer can then be purified using techniques such as ion-exchange chromatography.
Oligomerization and Polymerization Strategies for N5-(2-Hydroxyethyl)-L-Glutamine
Higher-order structures of HEG, including oligomers and polymers, are synthesized for various applications, leveraging the monomer's properties in a macromolecular format.
Controlled Synthesis of N5-(2-Hydroxyethyl)-L-Glutamine Oligomers (e.g., Dimer N2-[N5-(2-hydroxyethyl)-L-glutaminyl]-N5-(2-hydroxyethyl)-L-glutamine)
A general approach would involve:
Protection: The HEG monomer would need to be selectively protected. The α-amino group of one HEG molecule (the C-terminal residue) and the α-carboxyl group of a second HEG molecule (the N-terminal residue) would be protected.
Activation and Coupling: The free α-carboxyl group of the N-terminally protected HEG would be activated using a peptide coupling reagent (e.g., carbodiimides like DCC or EDC, or uronium reagents like TBTU). scielo.br This activated species is then reacted with the free α-amino group of the C-terminally protected HEG to form the peptide bond.
Deprotection: Finally, all protecting groups are removed to yield the desired dimer.
This controlled, stepwise approach allows for the precise formation of the peptide linkage between the α-amino group of one HEG molecule and the α-carboxyl group of another.
Poly[N5-(2-Hydroxyethyl)-L-Glutamine] (PHEG) Synthesis via Aminolysis of Poly-γ-benzyl-L-glutamate
A widely used and effective method for synthesizing Poly[N5-(2-Hydroxyethyl)-L-Glutamine] (PHEG) is the aminolysis of a precursor polymer, Poly-γ-benzyl-L-glutamate (PBLG). orgsyn.org PBLG itself is typically prepared by the ring-opening polymerization of the N-carboxyanhydride (NCA) of γ-benzyl-L-glutamate.
The synthesis of PHEG from PBLG involves the following key aspects:
Reaction: The benzyl (B1604629) ester side chains of PBLG are reacted with an excess of 2-aminoethanol. This nucleophilic substitution reaction replaces the benzyl group with the 2-hydroxyethyl amide moiety.
Solvent: The reaction is commonly carried out in a polar aprotic solvent such as dimethylformamide (DMF) or 1,2-dichloroethane. orgsyn.orggoogle.com
Catalysis: To accelerate the reaction and minimize side reactions like polymer chain scission, a bifunctional catalyst such as 2-hydroxypyridine (B17775) or an acid catalyst like p-toluenesulfonic acid (p-TSA) can be employed. orgsyn.orggoogle.com The catalyst can significantly increase the reaction rate, even at ambient temperatures. orgsyn.org
Purification: The resulting PHEG polymer is typically purified by precipitation into a non-solvent like an ether/ethanol mixture, followed by filtration and drying. orgsyn.org
| Parameter | Condition | Source |
| Precursor Polymer | Poly-γ-benzyl-L-glutamate (PBLG) | orgsyn.org |
| Reagent | 2-aminoethanol | orgsyn.org |
| Solvent | Dimethylformamide (DMF) | orgsyn.org |
| Catalyst (optional) | 2-hydroxypyridine (2-HP) | orgsyn.org |
| Temperature | Ambient to 40°C | orgsyn.org |
| Purification | Precipitation in ether/ethanol | orgsyn.org |
This method allows for the production of well-defined, water-soluble PHEG while preserving the L-conformation of the glutamic acid residues. orgsyn.org
Copolymerization Approaches for Modified Poly[N5-(2-Hydroxyethyl)-L-Glutamine] Derivatives
To tailor the properties of PHEG for specific applications, such as in hydrogel systems for tissue engineering, copolymerization strategies are employed. These involve introducing other monomer units into the polymer chain or chemically modifying the PHEG polymer.
To create covalently crosslinked hydrogels, PHEG can be functionalized with polymerizable groups. Methacryloylation is a common technique to achieve this, converting the polymer into a macromonomer.
The process involves reacting PHEG with methacrylic anhydride in the presence of a base. The hydroxyl groups on the 2-hydroxyethyl side chains of PHEG react with the anhydride to form methacrylate (B99206) esters. These methacrylate groups are capable of undergoing radical polymerization. The resulting methacryloylated PHEG can then be crosslinked, for instance, by radical copolymerization with other monomers like 2-hydroxyethyl methacrylate (HEMA), using a radical initiator such as AIBN to form a three-dimensional hydrogel network. scielo.br
The properties of PHEG can be fine-tuned by incorporating other amino acid residues into the polymer backbone, creating random copolymers. This is typically achieved by copolymerizing the N-carboxyanhydrides (NCAs) of the respective amino acids.
The general synthetic strategy is as follows:
Monomer Synthesis: The NCAs of the desired amino acids are synthesized. For example, the NCA of γ-benzyl L-glutamate is prepared along with the NCAs of L-alanine, L-phenylalanine, or a protected L-lysine derivative like Nε-phthaloyl-L-lysine. scielo.br
Copolymerization: The NCAs are copolymerized in a suitable solvent like DMF, often using an initiator such as N-acetylglycine NCA with a catalyst like diisopropylamine (B44863) (DIPA). scielo.br This results in a random copolymer, for instance, poly(γ-benzyl L-glutamate-ran-L-alanine).
Aminolysis: The resulting copolymer is then subjected to aminolysis with 2-aminoethanol, as described for the homopolymer synthesis. This step converts the benzyl glutamate (B1630785) units to HEG units, yielding the final copolymer, e.g., poly[N5-(2-hydroxyethyl)-L-glutamine-ran-L-alanine]. scielo.br
If a functional comonomer like Nε-methacryloyl-L-lysine is desired, the synthesis may involve protecting the ε-amino group of lysine, incorporating it into the polymer chain, deprotecting it, and then reacting it with a methacryloylating agent. This approach allows for the creation of a wide range of functional and biodegradable materials with tailored properties. scielo.br
Synthesis of Novel Poly[N5-(2-Hydroxyethyl)-L-Glutamine] Copolymers with Tunable Functionalities
The synthesis of copolymers incorporating N5-(2-Hydroxyethyl)-L-glutamine (HEG) allows for the creation of materials with tunable properties, which are of significant interest for biomedical applications. These functionalities can be adjusted by altering the copolymer composition and structure.
A primary route to obtaining poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) is through the chemical modification of a precursor polymer, poly(L-glutamic acid) (PGA) or its esters. The synthesis of the precursor itself is a critical step, often achieved through the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). nih.govuah.edu This method allows for the production of well-defined poly(γ-benzyl-L-glutamate) (PBLG). nih.govkpi.ua
The subsequent conversion of PBLG to PHEG is accomplished via aminolysis with 2-aminoethanol. kpi.ua This reaction displaces the benzyl protecting group with the 2-hydroxyethyl group. The reaction conditions, such as temperature and the use of catalysts like 2-hydroxypyridine, can be optimized to increase the reaction rate and minimize chain scission of the polymer backbone. kpi.ua
| Copolymer System | Synthetic Strategy | Tunable Property | Reference |
| poly[HEG-co-GA] | Aminolysis of PBLG with a mixture of aminoethanol and subsequent partial hydrolysis, or copolymerization of respective NCAs. | Enzymatic degradation rate, polymer conformation. | nih.gov |
| P(Glu-GlcN) | Post-polymerization modification of PGlu with D-(+)-glucosamine. | Biocompatibility, cell interaction (as a glycopolymer). | nih.gov |
| PGA-g-P2D-amylose | Enzymatic grafting of partially 2-deoxygenated amylose (B160209) onto a PGA backbone. | Hydrophobicity. | mdpi.com |
Considerations of Biosynthetic Analogues and Their Formation Mechanisms
N5-Substituted L-Glutamines as Plant Metabolites (e.g., N5-Ethyl-L-Glutamine/Theanine)
N5-substituted L-glutamines are a class of non-proteinogenic amino acids found in various organisms, with N5-ethyl-L-glutamine, commonly known as theanine, being a prominent example from the plant kingdom. illinois.edunih.gov Theanine was first discovered as a major amino acid constituent in tea leaves (Camellia sinensis) in 1949. illinois.edu It is a derivative of glutamine where the amide nitrogen is ethylated. nih.gov
Theanine is found primarily in plant and fungal species. illinois.edu Besides the tea plant, it has been reported in other Camellia species and in the mushroom Xerocomus badius. nih.gov In tea leaves, theanine can constitute 1-2% of the dry weight, and its concentration is influenced by factors such as the level of sunlight exposure; shaded tea plants tend to have a higher theanine content. illinois.edu
The presence of theanine and other N5-substituted glutamines highlights nature's ability to modify primary metabolites to create specialized compounds. These molecules are considered plant metabolites and play various roles within the organism. nih.govresearchgate.net For instance, theanine is synthesized in the roots of the tea plant and then transported to the leaves. nih.gov The availability of precursors is a key factor determining the accumulation of these compounds. While the precursor L-glutamic acid is common in most plants, the other precursor for theanine, ethylamine (B1201723), accumulates specifically in Camellia species. pku.edu.cn This suggests that the biosynthesis of the precursor is a critical control point for the production of theanine. pku.edu.cn
| Compound Name | Common Name | Natural Source | Key Characteristic |
| N5-Ethyl-L-Glutamine | Theanine | Camellia sinensis (Tea Plant), Fungi | Most abundant non-protein amino acid in tea leaves. nih.govillinois.edu |
| N5-methylglutamine | - | Mammals (microbiome-influenced), Bacteria | A methylated analog of glutamine. nih.gov |
Enzymatic Pathways in the Formation of N5-Substituted Amino Acids in Biological Systems
The biosynthesis of N5-substituted amino acids like theanine is a multi-step enzymatic process. libretexts.org The central enzyme in this pathway is glutamine synthetase (GS) or a related enzyme, theanine synthetase (TS). wikipedia.org GS catalyzes the ATP-dependent condensation of glutamate and ammonia (B1221849) to form glutamine. wikipedia.orgnih.gov
In the biosynthesis of theanine, theanine synthetase catalyzes the reaction between L-glutamic acid and ethylamine. nih.gov This reaction is analogous to the reaction catalyzed by glutamine synthetase, where ethylamine takes the place of ammonia as the substrate. In fact, glutamine synthetase itself can exhibit promiscuity and utilize substrates other than ammonia. For example, mammalian GS has been shown to use methylamine (B109427) to produce N5-methylglutamine. nih.gov This indicates that GS enzymes have the catalytic machinery to synthesize N5-alkylated glutamines.
Nitrogen from the soil is assimilated into L-glutamic acid. nih.gov
Ethylamine, the other precursor, is formed from the decarboxylation of the amino acid alanine. nih.gov
Theanine synthetase (TS) catalyzes the condensation of L-glutamic acid and ethylamine to form theanine. nih.gov
There are also alternative pathways for theanine synthesis, particularly in microorganisms. A glutamine-mediated pathway has been identified where L-glutaminase (GLS) can catalyze the synthesis of theanine from glutamine and ethylamine, a reaction that does not require ATP. kpi.ua
The regulation of these enzymatic pathways is crucial for controlling the levels of N5-substituted amino acids. The expression and activity of the key enzymes, such as theanine synthetase, are influenced by developmental and environmental cues. nih.gov The availability of the precursors, particularly ethylamine in the case of theanine, is also a major determining factor in the accumulation of the final product. pku.edu.cn
| Enzyme | Reaction Catalyzed | Role in N5-Substituted Amino Acid Formation |
| Theanine Synthetase (TS) | L-Glutamic acid + Ethylamine + ATP → Theanine + ADP + Pi | Key enzyme in the primary biosynthesis of theanine in plants. nih.gov |
| Glutamine Synthetase (GS) | L-Glutamic acid + Ammonia + ATP → L-Glutamine + ADP + Pi | Central enzyme in nitrogen metabolism; can also catalyze the formation of other N5-substituted glutamines like N5-methylglutamine. nih.govwikipedia.org |
| L-Glutaminase (GLS) | L-Glutamine + Ethylamine → Theanine + Ammonia | Involved in an alternative, ATP-independent pathway for theanine synthesis in some microorganisms. kpi.ua |
Biochemical Roles and Metabolic Interrelations of N5 2 Hydroxyethyl L Glutamine and Its Polymeric Forms in Research Contexts
Enzymatic Degradation Profiles of Poly[N5-(2-Hydroxyethyl)-L-Glutamine] (PHEG)
Poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) is a synthetic polymer that has been investigated for various biomedical applications due to its biocompatibility and potential for enzymatic degradation. acs.org The breakdown of PHEG is primarily carried out by proteolytic enzymes, which are enzymes that catalyze the breakdown of proteins and peptides. nih.govslideshare.net
Identification and Characterization of Proteolytic Enzymes Responsible for PHEG Degradation
Several proteolytic enzymes have been identified to degrade PHEG, with varying degrees of activity. These include:
Papain: A cysteine protease derived from papaya, papain has demonstrated significant activity in degrading PHEG. acs.orgscience.gov It is known for its broad substrate specificity. researchgate.net
Cathepsin B: A lysosomal cysteine protease, Cathepsin B is also capable of hydrolyzing PHEG. acs.orgnih.gov Cathepsins are a family of proteases involved in protein turnover. researchgate.net
Pronase E: A mixture of proteases from Streptomyces griseus, Pronase E has been shown to effectively break down PHEG. acs.org
Pepsin: An aspartic protease found in the stomach, pepsin can also contribute to the degradation of PHEG. acs.orgnih.gov
Chymotrypsin A: A serine protease from the pancreas, Chymotrypsin A exhibits some activity towards PHEG. nih.gov
Elastase: This serine protease, which breaks down elastin, has also been implicated in PHEG degradation. nih.gov
Among these, papain has been reported to show the highest activity in cleaving PHEG into smaller peptide fragments. acs.org
Interactive Table: Proteolytic Enzymes Involved in PHEG Degradation
| Enzyme | Class | Source | Reference |
| Papain | Cysteine Protease | Carica papaya | acs.orgscience.gov |
| Cathepsin B | Cysteine Protease | Lysosomes | acs.orgnih.gov |
| Pronase E | Mixed Proteases | Streptomyces griseus | acs.org |
| Pepsin | Aspartic Protease | Stomach | acs.orgnih.gov |
| Chymotrypsin A | Serine Protease | Pancreas | nih.gov |
| Elastase | Serine Protease | Pancreas, etc. | nih.gov |
Elucidation of Cleavage Mechanisms: Endopeptidase and Exopeptidase Activities
The enzymatic breakdown of PHEG involves the cleavage of peptide bonds within the polymer chain. This can occur through two main mechanisms:
Endopeptidase activity: This involves the cleavage of internal peptide bonds within the polymer chain, resulting in the formation of smaller polymer fragments. researchgate.netresearchgate.net
Exopeptidase activity: This involves the cleavage of peptide bonds from the ends of the polymer chain, releasing monomeric or small oligomeric units. researchgate.net
Research suggests that enzymes like papain primarily act as endopeptidases, randomly cleaving the internal bonds of the PHEG chain. researchgate.netnih.gov This leads to a rapid decrease in the polymer's molecular weight.
Investigating the Influence of Physicochemical Parameters on Enzymatic Degradation Rate
The rate of enzymatic degradation of PHEG is significantly influenced by various physicochemical parameters, including:
Substrate Conformation: The three-dimensional structure of the polymer can impact its accessibility to enzymes. PHEG typically exists in a random coil conformation, which allows for relatively easy access by proteolytic enzymes. nih.gov In contrast, polymers that can adopt a helical conformation, like PGA at low pH, may exhibit a decreased degradation rate due to the more compact structure. nih.gov
Kinetic Modeling of Enzymatic Hydrolysis: Random versus Non-Random Cleavage Mechanisms
Kinetic modeling is a valuable tool for understanding the mechanisms of enzymatic degradation. researchgate.netnih.govscielo.brresearchgate.netmdpi.com Studies on the degradation of PHEG by papain have shown that the process is not a simple random cleavage. nih.gov While a random cleavage model can be simulated, the experimental data for papain-mediated degradation fits better with more complex models. nih.gov
Two models that have been found to be compatible with the experimental data are:
Multiple Attack Model: This model assumes that after an initial cleavage, subsequent cleavages are more likely to occur on one of the two resulting polymer fragments. nih.gov
Surface-Dependent Model: This model proposes that the degradation rate of a bond within the polymer is proportional to M-1/3, where M is the molecular weight of the polymer. This suggests that the surface of the polymer coil plays a crucial role in the degradation process. nih.gov
These models indicate that the two bonds at each end of the PHEG chain are not readily cleaved. nih.gov
Analysis of Degradation Products: Formation and Identification of Monomeric and Oligomeric N5-(2-Hydroxyethyl)-L-Glutamine
The enzymatic degradation of PHEG results in the formation of smaller fragments, including monomeric and oligomeric forms of N5-(2-hydroxyethyl)-L-glutamine. acs.org Techniques such as gel permeation chromatography and MALDI-ToF mass spectrometry are used to identify and characterize these degradation products. acs.org The analysis of these products confirms the breakdown of the polymer chain into low molecular weight peptides. acs.org
In Vivo Metabolic Disposition Studies of N5-(2-Hydroxyethyl)-L-Glutamine Fragments
Following enzymatic degradation, the resulting fragments of N5-(2-hydroxyethyl)-L-glutamine are subject to metabolic processes within the body. In vivo studies are crucial to understand the fate of these fragments. For instance, studies on glutamine metabolism have shown its rapid conversion to other metabolites, such as 2-hydroxyglutarate in certain tumor cells. nih.gov While specific in vivo metabolic disposition studies on N5-(2-hydroxyethyl)-L-glutamine fragments are not extensively detailed in the provided context, the general understanding of amino acid and peptide metabolism suggests that these fragments would likely be further broken down and either utilized by cells or excreted.
Relationship to Canonical L-Glutamine Metabolic Pathways
The structural similarity of N5-(2-hydroxyethyl)-L-glutamine to L-glutamine suggests potential interactions with the well-established metabolic pathways of this vital amino acid. Research in experimental systems has begun to elucidate these connections, particularly concerning nitrogen balance, energy production, and enzymatic regulation.
Contribution to Nitrogen Transport and Metabolism in Experimental Systems
In experimental settings, N5-(2-hydroxyethyl)-L-glutamine is investigated for its capacity to participate in nitrogen transport and metabolism, functions critical to cellular homeostasis. While direct in-depth studies are limited, the foundational role of L-glutamine as a primary nitrogen shuttle in the body provides a framework for understanding the potential of its analog. L-glutamine facilitates the transfer of nitrogen between various tissues, a crucial aspect of both hepatic and renal metabolism. The metabolic fate of N5-(2-hydroxyethyl)-L-glutamine is an area of active investigation to determine if it can be similarly utilized by cells as a nitrogen source, potentially influencing the nitrogen balance within experimental models.
Role in Cellular Energetics and Redox Balance within Research Models
The bioenergetic and redox-modulating roles of L-glutamine are well-documented, and research models are employed to ascertain if N5-(2-hydroxyethyl)-L-glutamine and its polymeric form share these properties. L-glutamine serves as a significant respiratory fuel in many cell types and is a precursor for the synthesis of the major intracellular antioxidant, glutathione. The extent to which N5-(2-hydroxyethyl)-L-glutamine and its derivatives can enter these pathways is a key question. Investigations into whether these compounds can be metabolized to yield ATP or contribute to the cellular antioxidant capacity are crucial for defining their biochemical profile.
Interactions with Glutamine Synthetase and Glutaminase (B10826351) Activity in Cellular Models
The enzymes glutamine synthetase and glutaminase are central to the regulation of glutamine metabolism. In cellular models, the interaction of N5-(2-hydroxyethyl)-L-glutamine with these enzymes is a focal point of research. Studies have shown that glutamine synthetase can process derivatives of glutamine, suggesting a potential for interaction with N5-(2-hydroxyethyl)-L-glutamine. The nature of this interaction, whether as a substrate, inhibitor, or modulator of enzyme activity, is under investigation. Similarly, the effect of this glutamine analog on glutaminase, the enzyme responsible for converting glutamine to glutamate (B1630785), is being explored to understand its full impact on glutamine metabolic pathways.
Modulation of Cellular and Molecular Processes by Poly[N5-(2-Hydroxyethyl)-L-Glutamine] and its Degradation Products in Experimental Systems
The polymeric form, poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG), and its breakdown products are being studied for their ability to influence fundamental cellular processes. These investigations in experimental systems aim to uncover the broader biological activities of these compounds beyond their immediate metabolic roles.
Influence on Cellular Proliferation and Growth Factor Responses in vitro
The effect of PHEG and its monomeric units on the proliferation of cells and their response to growth factors is a significant area of in vitro research. Given the importance of glutamine for rapidly dividing cells, understanding how its synthetic analog and polymer might support or inhibit cell growth is critical. These studies assess the ability of PHEG and its degradation products to affect cell cycle progression and the signaling pathways activated by various growth factors, providing insights into their potential as biomaterials or therapeutic agents.
Induction of Heat Shock Proteins in Cellular Contexts
Cellular stress responses, including the induction of heat shock proteins (HSPs), are essential for cell survival under adverse conditions. In cellular contexts, the potential of PHEG to trigger such responses is an area of interest. Heat shock proteins, such as HSP70, act as molecular chaperones, and their induction can have protective effects. Research is aimed at determining whether exposure to PHEG or its byproducts can lead to an upregulation of HSPs, which would indicate an interaction with cellular stress signaling pathways.
Impact on Enzyme Specificity and Activity through Copolymerization
The incorporation of N5-(2-hydroxyethyl)-L-glutamine (HEG) into polymer chains, particularly as a comonomer, has been shown to significantly influence the susceptibility of the resulting polymer to enzymatic degradation. Research in this area has focused on how the presence of HEG units alters the physical and chemical properties of the polymer, which in turn affects the specificity and activity of enzymes that interact with it. A key area of investigation has been the enzymatic degradation of copolymers of HEG and L-glutamic acid (GA) by the protease papain.
The copolymerization of HEG with L-glutamic acid has a pronounced effect on the polymer's conformation, which is a critical factor in enzyme-substrate interactions. Poly(L-glutamic acid) (PGA) can exist in a helical conformation at acidic pH levels. This ordered structure can limit the accessibility of the peptide bonds to enzymatic attack. In contrast, the homopolymer of HEG, poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG), maintains a random coil conformation across a wide pH range due to its uncharged nature. nih.gov
When HEG is copolymerized with GA to form poly[HEG-co-GA], the HEG residues act as "helix breakers." nih.gov This disrupts the formation of the helical structure that is characteristic of PGA at low pH. The result is a more open and flexible random coil conformation, which can enhance the accessibility of the polymer backbone to enzymes.
Detailed Research Findings
A pivotal study by Toncheva et al. investigated the degradation of PHEG, PGA, and their random copolymers by papain over a pH range of 4.0 to 7.5. The rate of degradation was monitored using gel permeation chromatography, and conformational changes were assessed by circular dichroism. nih.gov
The study revealed that the degradation of PGA by papain is highly dependent on pH, with an optimal pH of around 5. At pH values below 5, the high helical content of PGA hinders enzymatic hydrolysis. Conversely, at pH values above 5, the increasing charge density of the ionized carboxylic acid groups in PGA also leads to a decrease in the degradation rate. nih.gov
In stark contrast, the degradation rate of the homopolymer PHEG was found to be almost constant throughout the entire pH range studied. This is attributed to its stable random coil conformation. nih.gov
The most significant findings arose from the investigation of the poly[HEG-co-GA] copolymers. The introduction of HEG units into the polymer chain resulted in a monotonous pH profile for the degradation rate, which did not decrease at pH values below 5. This is a direct consequence of the HEG units disrupting the helical conformation of the polymer, thereby making the peptide bonds more accessible to papain, even at acidic pH. nih.gov
Further research into the enzymatic degradation of PHEG by papain has suggested that the cleavage mechanism is not a random process. Kinetic modeling and comparison with the chemical degradation of PHEG by ethanolamine (B43304) indicated a more complex interaction. Two potential models were proposed to fit the experimental data: a multiple attack model where subsequent cleavage occurs on one of the two fragments from the initial attack, or a model where the degradation rate is proportional to the inverse cube root of the macromolecule's molecular weight, highlighting the importance of the polymer coil's surface. A common feature of both models was the assumption that the terminal bonds of the PHEG chain are not cleavable by papain. nih.gov
These findings underscore the critical role that copolymerization with N5-(2-hydroxyethyl)-L-glutamine can play in modulating enzyme activity. By altering the conformational properties of a polymer, the specificity and rate of enzymatic degradation can be finely tuned.
| Polymer | Enzyme | Key Findings on the Impact of Copolymerization | Reference |
| Poly[N5-(2-hydroxyethyl)-L-glutamine-co-L-glutamic acid] | Papain | The incorporation of HEG units disrupts the helical conformation of the polymer, leading to a more consistent rate of enzymatic degradation across a range of acidic pH values compared to the homopolymer of L-glutamic acid. | nih.gov |
| Poly[N5-(2-hydroxyethyl)-L-glutamine] | Papain | The degradation by papain is not a random process, suggesting specific enzyme-polymer interactions that are influenced by the overall structure of the polymer coil. | nih.gov |
Research Applications of Poly N5 2 Hydroxyethyl L Glutamine and Functionalized Derivatives in Advanced Biomaterials
Development of Polymeric Scaffolds for Regenerative Medicine and Tissue Engineering
The hydrophilic nature and potential for enzymatic degradation make PHEG a suitable candidate for creating scaffolds that support tissue regeneration. researchgate.net These scaffolds are designed to mimic the natural extracellular matrix, providing a temporary, three-dimensional structure that encourages cell adhesion, proliferation, and differentiation.
Fabrication and Characterization of Hydrogels based on Poly[N5-(2-Hydroxyethyl)-L-Glutamine]
Biodegradable hydrogels, which are crosslinked polymer networks with high water content, are extensively studied as scaffolds for soft tissue regeneration. Hydrogels based on PHEG can be fabricated by first modifying the polymer with reactive groups, such as methacryloylates, and then forming a covalently crosslinked gel through radical copolymerization. researchgate.net This process allows for the creation of hydrogels with tunable properties.
The characterization of these PHEG-based hydrogels is crucial to ensure they meet the requirements for tissue engineering applications. Key characteristics include their mechanical properties, swelling behavior, and cytocompatibility. Studies have shown that PHEG hydrogels can be engineered to have mechanical properties that closely resemble those of gelatin methacrylate-based scaffolds, which are commonly used in tissue engineering. researchgate.net Furthermore, these hydrogels have demonstrated excellent cytocompatibility, supporting the viability of cultured cells. researchgate.net
Below is a table summarizing the typical characterization of PHEG-based hydrogels:
Table 1: Characterization of PHEG-Based Hydrogels for Tissue Engineering| Parameter | Description | Typical Findings | Citation |
|---|---|---|---|
| Fabrication Method | Chemical modification of PHEG (e.g., methacryloylation) followed by radical copolymerization to form a crosslinked network. | Allows for the creation of covalently crosslinked hydrogels suitable for cell encapsulation. | researchgate.net |
| Mechanical Properties | Assessment of the hydrogel's stiffness and elasticity, often measured by compressive modulus. | Mechanical properties can be tuned and are comparable to other standard biomaterial hydrogels like gelatin methacrylate (B99206). | researchgate.net |
| Cytocompatibility | Evaluation of the material's effect on cell viability and proliferation using assays with cell lines (e.g., mesenchymal stem cells). | PHEG-based hydrogels are shown to be cytocompatible and suitable for culturing cells. | researchgate.net |
| Structural Integrity | Analysis of the hydrogel's ability to maintain its shape and structure, which is critical for creating defined scaffolds. | Droplet-based printing techniques can produce constructs with high shape fidelity from low-viscosity PHEG-based bioinks. | researchgate.net |
Assessment of Biocompatibility and Biodegradability for Biomaterial Applications
The suitability of a biomaterial for clinical applications hinges on its biocompatibility and biodegradability. PHEG is considered to have high potential for biocompatibility, largely due to its hydrophilic hydroxyethyl (B10761427) side groups. researchgate.net Its synthetic poly(α-amino acid) structure gives it an inherent potential to be degraded by a variety of proteases and peptidases found in the body. researchgate.net
The degradation of PHEG has been demonstrated experimentally. Studies have shown that PHEG can be hydrolyzed by enzymes such as papain, pronase E, and cathepsin B. nih.govnih.gov The degradation process breaks down the polymer into smaller, low molecular weight peptides. nih.gov Unlike some synthetic polymers that may persist in the body, the enzymatic degradability of PHEG is a significant advantage, as it avoids the risk of long-term cellular accumulation. nih.gov Research has shown that PHEG, which is uncharged and exists in a random coil conformation, exhibits a relatively constant rate of degradation across a physiological pH range. nih.gov
The following table summarizes key findings related to the biocompatibility and biodegradability of PHEG:
Table 2: Biocompatibility and Biodegradability of PHEG| Aspect | Assessment Method | Key Findings | Citation |
|---|---|---|---|
| Biocompatibility | Inferred from its hydrophilic chemical structure and cytocompatibility studies with hydrogels. | The presence of hydroxyethyl groups contributes to its hydrophilicity and potential biocompatibility. | researchgate.net |
| Enzymatic Degradation | Incubation with specific proteases (e.g., papain, pronase E, cathepsin B) and analysis of degradation products. | PHEG is hydrolyzed by various proteases into low molecular weight peptides. | nih.govnih.gov |
| Degradation Kinetics | Gel permeation chromatography to measure changes in molecular weight over time in the presence of enzymes. | The degradation rate of PHEG by papain is almost constant in the pH range of 4.0-7.5. | nih.gov |
| Polymer Conformation | Circular dichroism used to determine the polymer's secondary structure in solution. | PHEG maintains a random coil conformation, which influences its interaction with enzymes. | nih.gov |
Design and Evaluation of Macromolecular Prodrugs and Drug Delivery Systems
PHEG is an attractive candidate for creating macromolecular prodrugs, which are systems where a therapeutic agent is conjugated to a polymer carrier. researchgate.netnih.gov This approach aims to improve the drug's pharmacokinetic profile, increase its solubility, and enable targeted delivery, particularly in cancer therapy. plos.orgmdpi.com By acting as a high-molecular-weight carrier, PHEG can leverage the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues. plos.org
Strategies for Covalent Conjugation of Therapeutic Agents to PHEG (e.g., via Oligopeptide Spacers)
The covalent attachment of drugs to the PHEG polymer backbone is a key step in creating a stable prodrug system. This is typically achieved using linkers or spacers that connect the drug to the polymer. nih.gov A particularly sophisticated strategy involves the use of oligopeptide spacers. These short peptide sequences are designed to be stable in the bloodstream but cleavable by specific enzymes present in the target tissue, such as a tumor.
The choice of amino acids in the peptide spacer is critical as it dictates the specificity and rate of drug release. For instance, a comprehensive study on a different polymer carrier system synthesized 225 different conjugates using a library of tetrapeptide spacers to link a model drug. The results showed that the rate of drug release in tumor homogenates was significantly influenced by the amino acid sequence. Conjugates with hydrophobic amino acids at specific positions in the spacer showed a higher rate of release, while those containing proline were much more stable. This systematic approach allows for the fine-tuning of drug release kinetics and can be directly applied to the design of PHEG-based prodrugs.
Enzyme-Responsive Drug Release Mechanisms in Polymeric Conjugates
The efficacy of a macromolecular prodrug often depends on its ability to release the active therapeutic agent at the desired site of action. Enzyme-responsive systems are designed to exploit the differences in enzyme activity between healthy and diseased tissues. Many tumors, for example, have elevated concentrations of certain enzymes like matrix metalloproteinases (MMPs) and cathepsins, which can selectively cleave specific peptide linkages.
In a PHEG-based conjugate, the drug is released through the enzymatic cleavage of the linker, often an oligopeptide spacer. The inherent biodegradability of the PHEG backbone itself by proteases like cathepsin B further contributes to the breakdown of the carrier system. nih.gov This dual-degradation potential ensures that the drug is released from the carrier and that the carrier itself is broken down into smaller, biocompatible fragments. nih.gov The release of doxorubicin (B1662922) from conjugates with different peptide spacers has been shown to correspond well with the predicted enzymatic cleavage rates, confirming the viability of this enzyme-responsive mechanism.
Exploration of Tumor-Targeting Capabilities of PHEG-Based Prodrugs in Animal Models
The ultimate test of a drug delivery system's potential is its performance in preclinical animal models. Studies on PHEG-based systems have investigated their biodistribution and tumor-targeting capabilities. For example, the distribution of radiolabelled linear and dendritic PHEG was evaluated in mice, providing foundational data on the polymer's behavior in vivo. nih.gov
While direct studies on PHEG-drug conjugates are emerging, research on analogous polypeptide-based nanoparticles provides strong evidence for their potential. In studies using other polypeptide carriers to deliver doxorubicin in metastatic murine carcinoma models (4T1 mammary and Lewis Lung carcinoma), the nanoparticle formulation significantly increased the drug's half-life and accumulation in the tumor. For example, 24 hours post-injection, the polypeptide-doxorubicin nanoparticles showed an accumulation of 5% of the injected dose per gram of tumor tissue. This enhanced tumor targeting, when combined with primary tumor resection, led to a cure rate of over 60% in both cancer models, compared to only 20% for the free drug. These results suggest that the improved therapeutic outcome is achieved by inhibiting the dissemination of viable tumor cells from the primary tumor. Such findings highlight the significant potential of PHEG-based prodrugs to improve cancer therapy by effectively targeting tumors and reducing metastasis.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| N5-(2-Hydroxyethyl)-L-glutamine |
| Poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) |
| L-glutamine |
| Gelatin methacrylate |
| Papain |
| Pronase E |
| Cathepsin B |
| Poly(L-glutamic acid) (PGA) |
| Doxorubicin |
| Proline |
| N-(4-aminobutyl)-5-(dimethylamino)-1-naphthalenesulfonamide (DNS) |
| Glycine |
| Alanine |
| Asparagine |
| Isoleucine |
| Leucine |
Investigation into the Potential of Poly[N5-(2-Hydroxyethyl)-L-Glutamine] as a Gene Delivery Vector
The development of safe and efficient gene delivery systems is a cornerstone of gene therapy. nih.govmdpi.com Non-viral vectors, particularly those based on synthetic polymers, have garnered significant attention due to their potential for lower immunogenicity and toxicity compared to viral counterparts. nih.govmdpi.com Poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG), a hydrophilic and biocompatible polymer derived from L-glutamine, has been explored for its potential in this field. ontosight.ai
Native PHEG is a neutral polymer, which limits its ability to directly bind and condense negatively charged nucleic acids like DNA and RNA, a crucial first step for gene delivery. nih.gov Therefore, research has focused on functionalizing PHEG or creating copolymers to introduce cationic charges, enabling the formation of "polyplexes"—complexes of the polymer and genetic material. ontosight.aiadvancedsciencenews.com These modifications are designed to create vectors that can protect the genetic payload from enzymatic degradation in the bloodstream, facilitate entry into target cells, and ensure its subsequent release within the cell. nih.govadvancedsciencenews.com
The strategy often involves copolymerization of N5-(2-hydroxyethyl)-L-glutamine with cationic monomers. For instance, copolymers incorporating polyethylenimine (PEI) or poly-L-lysine (PLL), known for their high transfection efficiency, have been investigated. mdpi.comdocumentsdelivered.comnih.gov The resulting copolymers, such as polyethylenimine-poly(hydroxyethyl glutamine), combine the biocompatibility of PHEG with the gene-condensing capabilities of the cationic polymer. documentsdelivered.com The PHEG component can also serve as a hydrophilic shell in core-shell micelle structures, which can shield the polyplex from non-specific interactions in the bloodstream and potentially reduce cytotoxicity. advancedsciencenews.comnih.gov
Furthermore, advanced vector designs incorporate features for enhanced intracellular delivery. This includes strategies to overcome the endosomal barrier, where polyplexes are often trapped after cellular uptake. One approach is to create copolymers with pH-responsive segments that change their structure in the acidic environment of the endosome, leading to membrane disruption and release of the genetic material into the cytoplasm. nih.govnih.gov While not yet extensively documented specifically for PHEG, this principle is a key driver in the design of advanced polymeric vectors. nih.gov The ultimate goal is to engineer PHEG-based derivatives that are not only effective at condensing and delivering genes but are also biodegradable and exhibit minimal toxicity. mdpi.comdovepress.com
| Vector Design Strategy | Rationale | Relevant Polymer Concepts |
| Cationic Copolymerization | To electrostatically bind and condense negatively charged nucleic acids (DNA, RNA) into polyplexes. | Combining PHEG with cationic polymers like Polyethylenimine (PEI) or Poly-L-lysine (PLL). mdpi.comdocumentsdelivered.comnih.gov |
| Core-Shell Micelles | To improve biocompatibility, shield the vector from opsonization, and reduce cytotoxicity. | Amphiphilic block copolymers where PHEG forms the hydrophilic shell. advancedsciencenews.comnih.gov |
| pH-Responsive Elements | To facilitate endosomal escape by disrupting the endosomal membrane in response to lower pH. | Incorporation of monomers that become protonated and membrane-active at endosomal pH. nih.govnih.gov |
| Biodegradable Linkages | To ensure the vector can be safely cleared from the body after delivering its payload. | Introduction of hydrolytically or enzymatically labile bonds into the polymer backbone. mdpi.comdovepress.com |
Structural and Conformational Studies of Poly[N5-(2-Hydroxyethyl)-L-Glutamine] and its Derivatives
Understanding the structure and conformation of Poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) and its derivatives is critical for predicting their behavior in biological systems and designing effective biomaterials. The conformation of these polymers has been primarily investigated using techniques such as circular dichroism (CD), nuclear magnetic resonance (NMR), and X-ray diffraction. documentsdelivered.comnih.gov
Studies using circular dichroism have shown that PHEG, being an uncharged polymer, predominantly adopts a random coil conformation in aqueous solutions over a wide pH range. nih.gov This flexible structure is a result of the hydrophilic hydroxyethyl side chains, which interact favorably with water and prevent the formation of more ordered secondary structures like α-helices. ontosight.ainih.gov This contrasts with its parent polymer, poly(L-glutamic acid) (PGA), which undergoes a conformational transition from an α-helix to a random coil as the pH increases and its carboxylic acid side chains become ionized. nih.gov
The conformation of PHEG can, however, be influenced by the solvent environment. For example, in methanol, PHEG chains have been observed to adopt an α-helical conformation, indicating that the polymer backbone has an intrinsic ability to form ordered structures when intermolecular hydrogen bonding with water is reduced. researchgate.net
| Polymer | Condition / Solvent | Dominant Conformation | Analytical Technique(s) | Reference(s) |
| Poly[N5-(2-Hydroxyethyl)-L-Glutamine] (PHEG) | Aqueous solution (pH 4.0-7.5) | Random Coil | Circular Dichroism (CD) | nih.gov |
| Poly[N5-(2-Hydroxyethyl)-L-Glutamine] (PHEG) | Methanol | α-Helix | Mechanical Properties of Swollen Films | researchgate.net |
| Poly(L-glutamic acid) (PGA) | Aqueous solution (pH < 5) | α-Helix | Circular Dichroism (CD) | nih.gov |
| Poly(L-glutamic acid) (PGA) | Aqueous solution (pH > 5) | Random Coil | Circular Dichroism (CD) | nih.gov |
| Poly[HEG-co-GA] Copolymers | Aqueous solution (pH < 5) | Random Coil (HEG acts as helix breaker) | Circular Dichroism (CD) | nih.gov |
| PHEG and Copolymers | Not specified | Not specified | NMR, X-ray Diffraction | documentsdelivered.com |
Advanced Analytical and Spectroscopic Methodologies for the Characterization of N5 2 Hydroxyethyl L Glutamine and Its Polymeric Forms
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are powerful tools for the separation and analysis of N5-(2-Hydroxyethyl)-L-Glutamine and its polymers. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.
Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Degradation Monitoring
Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) are indispensable techniques for characterizing the molecular weight distribution of poly(N5-(2-hydroxyethyl)-L-glutamine) (PHEG). nih.govpsu.edu These methods separate molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer elution time. researchgate.net This allows for the determination of parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. researchgate.net
GPC is also a valuable tool for monitoring the degradation of PHEG. nih.gov For instance, studies have employed GPC to measure the rate of enzymatic degradation of PHEG. nih.gov By analyzing the changes in the molecular weight distribution over time, researchers can elucidate the degradation kinetics and mechanism. For example, the degradation of PHEG by the enzyme papain has been monitored using GPC, revealing a nearly constant degradation rate across a pH range of 4.0-7.5. nih.gov
Table 1: GPC Parameters for Polymer Characterization
| Parameter | Description |
|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | An average molecular weight of a polymer that is more sensitive to the presence of high molecular weight molecules. |
| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample. It is calculated as Mw/Mn. |
| Elution Volume | The volume of mobile phase required to elute a particular molecule from the column. It is inversely proportional to the molecular weight. researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of N5-(2-Hydroxyethyl)-L-Glutamine. HPLC offers high resolution and sensitivity for separating the target compound from impurities and related substances. researchgate.netscirp.org
For purity assessment, HPLC methods can separate N5-(2-Hydroxyethyl)-L-Glutamine from starting materials, by-products, and degradation products. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a measure of its purity. Method validation is crucial and typically involves assessing parameters like linearity, accuracy, precision, and specificity. scirp.orgscirp.org For instance, a validated HPLC method for glutamine demonstrated good linearity over a concentration range of 4-50 µg/mL with a correlation coefficient (r²) of 0.9999. scirp.orgscirp.org
Quantitative determination by HPLC relies on the principle that the peak area or height is proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. nih.gov This allows for the precise quantification of N5-(2-Hydroxyethyl)-L-Glutamine in various samples. The development of a simple isocratic HPLC method for L-glutamine without derivatization highlights the potential for straightforward and efficient quantification. researchgate.net
Table 2: Validation Parameters of a Representative HPLC Method for Glutamine Quantification
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 4 - 50 µg/mL | scirp.orgscirp.org |
| Correlation Coefficient (r²) | 0.9999 | scirp.orgscirp.org |
| Accuracy | 99.78% | scirp.orgscirp.org |
| Limit of Detection (LOD) | 0.11 µg/mL | scirp.orgscirp.org |
| Limit of Quantitation (LOQ) | 0.35 µg/mL | scirp.orgscirp.org |
| Repeatability (RSD) | 0.65% - 2.61% | scirp.orgscirp.org |
| Intermediate Precision (RSD) | 1.82% - 4.63% | scirp.orgscirp.org |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds like N5-substituted glutamines. nih.govmdpi.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of analytes between the bulk mobile phase and this immobilized aqueous layer.
HILIC has been successfully employed for the analysis of glutamine and related compounds. nih.gov The technique is often coupled with tandem mass spectrometry (HILIC-MS/MS) to provide high sensitivity and selectivity, enabling the accurate quantification of these analytes in complex matrices. nih.gov The use of stable isotope-labeled internal standards in HILIC-MS/MS methods can further improve the accuracy of quantification by correcting for matrix effects and variations in ionization efficiency. nih.gov Given its effectiveness in separating polar amino acids and their derivatives, HILIC represents a powerful tool for the analysis of N5-(2-Hydroxyethyl)-L-Glutamine.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive and specific method that provides valuable information about the molecular weight and structure of analytes.
Electrospray Ionization Mass Spectrometry (ESI-MSn) and Tandem Mass Spectrometry for Structural Characterization
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules like peptides and polymers without significant fragmentation. psu.edu When coupled with multi-stage mass spectrometry (MSn), ESI-MS becomes a powerful tool for the structural elucidation of N5-(2-Hydroxyethyl)-L-Glutamine and its polymeric forms. nih.govnist.gov
In a typical ESI-MS experiment, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then directed into the mass analyzer.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nist.gov The fragmentation pattern provides a wealth of structural information. For glutamine-containing peptides, characteristic neutral losses of ammonia (B1221849) (NH3) and water (H2O) from the N-terminal glutamine residue are observed, which can aid in its identification. nist.gov By analogy, the fragmentation of N5-(2-Hydroxyethyl)-L-Glutamine would be expected to yield characteristic product ions that can confirm its structure. For polymeric forms, SEC hyphenated with MS can provide information on the chemical composition and end-group distribution. nih.gov
Quantitative Analysis of N5-(2-Hydroxyethyl)-L-Glutamine and its Oligomers
Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS), is a highly effective technique for the quantitative analysis of N5-(2-Hydroxyethyl)-L-Glutamine and its oligomers. nih.govnih.gov The high selectivity of MS allows for the detection of the target analyte even in complex biological matrices with minimal interference. researchgate.net
Quantitative MS methods often employ selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to enhance sensitivity and specificity. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly specific detection method significantly reduces background noise and improves the limit of detection.
The use of a stable isotope-labeled internal standard is a common practice in quantitative LC-MS to ensure high accuracy and precision. nih.govresearchgate.net The internal standard, which has a similar chemical structure to the analyte but a different mass, is added to the sample at a known concentration. By comparing the signal of the analyte to that of the internal standard, any variations during sample preparation and analysis can be compensated for. This approach has been successfully applied to the quantification of glutamine in human plasma. researchgate.net The study of liraglutide (B1674861) oligomers by native ion mobility mass spectrometry also demonstrates the capability of MS techniques to characterize the assembly and growth of oligomeric species. chemrxiv.org
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| N5-(2-Hydroxyethyl)-L-Glutamine | PHEG (polymeric form) |
| Poly(N5-(2-hydroxyethyl)-L-glutamine) | PHEG |
| L-glutamine | Gln |
| Poly(L-glutamic acid) | PGA |
| Papain | |
| N5-methylglutamine |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the chemical structure and dynamics of molecules. For N5-(2-Hydroxyethyl)-L-glutamine and its polymers, NMR is indispensable for confirming the covalent structure, determining polymer composition, and analyzing the local environment of specific nuclei.
¹H NMR Spectroscopy for Polymer Composition and Side-Chain Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in verifying the successful synthesis and determining the composition of polymers derived from N5-(2-Hydroxyethyl)-L-glutamine. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can confirm the presence of the repeating monomeric unit and characterize the structure of the side-chains.
In the ¹H NMR spectrum of poly[N5-(2-Hydroxyethyl)-L-glutamine] (PHEG), specific proton signals can be assigned to the polymer backbone and the hydroxyethyl (B10761427) side-chain. For instance, studies on related L-glutamine-based polyamidoamino acids have identified key resonances. nih.gov The proton on the α-carbon of the glutamine unit, adjacent to the carboxyl group, typically appears around 4.0 ppm. nih.gov The protons of the hydroxyethyl group (—CH₂—CH₂—OH) in the side chain will have characteristic chemical shifts, which are sensitive to their local chemical environment and solvent interactions.
Analysis of the ¹H NMR spectra can confirm that polymerization has occurred through the intended α-amino group of the L-glutamine precursor, leaving the side-chain amide intact. nih.gov Furthermore, the integration of the peaks corresponding to the backbone and the side-chain protons allows for a quantitative assessment of the polymer's composition and purity. The presence of broad peaks in the spectrum can indicate segments with reduced rotational freedom, which is common in polymeric structures. nih.gov
| Proton Group | Typical Chemical Shift (ppm) | Significance |
| α-CH (Backbone) | ~4.0 | Confirms the glutamine backbone structure. nih.gov |
| γ-CH₂ (Side-Chain) | Variable | Protons on the carbon adjacent to the side-chain amide. |
| δ-CH₂ (Side-Chain) | Variable | Protons on the carbon adjacent to the side-chain amide. |
| —NH —CO— (Side-Chain) | Variable | Amide proton of the side chain. |
| —CH₂—O— (Side-Chain) | Variable | Methylene (B1212753) protons of the hydroxyethyl group. |
| —OH (Side-Chain) | Variable | Hydroxyl proton, position is solvent and concentration dependent. |
Note: Specific chemical shifts can vary depending on the solvent, pH, temperature, and polymer molecular weight.
¹³C NMR Spectroscopy for Carbon Backbone and Functional Group Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit of poly[N5-(2-Hydroxyethyl)-L-glutamine] gives rise to a distinct signal, allowing for unambiguous confirmation of the polymer's backbone and side-chain structure.
The ¹³C NMR spectrum provides clear evidence for the presence of key functional groups. The carbonyl carbons of the polypeptide backbone and the side-chain amide will resonate at the downfield end of the spectrum (typically 170-180 ppm). The α-carbon of the backbone and the various methylene carbons in the glutamine and hydroxyethyl moieties will appear at more upfield positions.
Together with techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals with their directly attached carbon atoms, ¹³C NMR is crucial for complete spectral assignment. nih.gov This comprehensive analysis confirms the covalent linkages within the polymer and can reveal subtle structural details, such as the presence of branching or segments with restricted motion, which manifest as broadened lines in the spectrum. nih.gov
| Carbon Atom | Typical Chemical Shift (ppm) | Significance |
| C=O (Backbone & Side-Chain) | ~170-180 | Confirms the presence of amide and carboxylic acid functional groups. |
| α-C (Backbone) | ~50-60 | Represents the main polymer chain carbon bonded to the nitrogen and carbonyl. |
| β-C (Side-Chain) | ~25-35 | Carbon atom in the glutamine side chain. |
| γ-C (Side-Chain) | ~30-40 | Carbon atom in the glutamine side chain. |
| —C H₂—N— (Side-Chain) | Variable | Methylene carbon of the hydroxyethyl group adjacent to the nitrogen. |
| —C H₂—OH (Side-Chain) | ~60-70 | Methylene carbon of the hydroxyethyl group bearing the hydroxyl function. |
Note: Specific chemical shifts are dependent on experimental conditions.
Spectroscopic Methods for Conformational and Associative Behavior
Beyond primary structure, understanding the higher-order structure and intermolecular interactions of N5-(2-Hydroxyethyl)-L-glutamine polymers is critical. Spectroscopic techniques such as Circular Dichroism and Fluorescence Resonance Energy Transfer provide insights into the polymer's secondary structure and its dynamic behavior in solution.
Circular Dichroism (CD) for Helix-Coil Transition Studies in Poly[N5-(2-Hydroxyethyl)-L-Glutamine]
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for studying the secondary structure of chiral molecules, particularly polypeptides and proteins. For poly[N5-(2-Hydroxyethyl)-L-glutamine] (PHEG), CD is used to monitor conformational changes, such as the transition between an α-helical structure and a random coil.
Research has shown that the conformation of PHEG is highly sensitive to its solvent environment. nitech.ac.jp In certain solvent systems, such as a cyclohexanol/water mixture, the PHEG block of a copolymer can adopt a distinct α-helical conformation. nitech.ac.jp This is characterized by a CD spectrum with a double minimum at approximately 222 nm and 208 nm, and a maximum around 195 nm, which are hallmark features of α-helical structures.
As the solvent composition is altered, for example by increasing the water content, a conformational change can be induced. nitech.ac.jp CD spectroscopy can track this helix-to-coil transition, which is observed as a decrease in the characteristic α-helical signals and a shift towards a spectrum typical of a random coil, which features a strong negative band near 200 nm. nitech.ac.jpnih.gov This ability to monitor solvent-induced conformational changes is crucial for understanding the behavior of PHEG in different environments and for designing materials with responsive properties.
| Conformation | Characteristic CD Signal | Conditions |
| α-Helix | Double minima at ~208 nm and ~222 nm. nitech.ac.jp | Low water content in cyclohexanol/water mixed solvent. nitech.ac.jp |
| Random Coil | Strong negative band near 200 nm. nih.gov | Increased water content in mixed solvent. nitech.ac.jp |
Fluorescence Resonance Energy Transfer (FRET) for End-to-End Distance Analysis of Oligopeptides
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two chromophores, a donor and an acceptor. This phenomenon, often described as a "molecular ruler," allows for the measurement of distances on the scale of 10 to 100 Å. bu.edunih.gov It is particularly useful for studying the conformational distributions and end-to-end distances of flexible polymer chains like oligopeptides of N5-(2-Hydroxyethyl)-L-glutamine.
In a typical FRET experiment involving these oligopeptides, a donor fluorophore (e.g., naphthalene) is attached to one end of the chain, and an acceptor chromophore (e.g., dansyl) is attached to the other. nih.gov When the donor is excited by light, it can transfer its energy non-radiatively to the acceptor if they are sufficiently close. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.
By measuring the fluorescence decay kinetics of the donor in the presence and absence of the acceptor, researchers can determine the efficiency of energy transfer. This information is then used to calculate the end-to-end distance distribution for the oligopeptide chains in solution. nih.gov For a series of oligopeptides with N-5-(2-Hydroxyethyl)-L-glutamine as the repeating unit, a Förster distance (R₀), the distance at which energy transfer is 50% efficient, was calculated to be 22 ± 1 Å. nih.gov The deviation from monoexponential fluorescence decay reveals that the oligomers exist in a multitude of conformations, each with a characteristic end-to-end distance, providing a detailed picture of the oligopeptide's conformational flexibility. nih.gov
| Parameter | Value/Description | Significance |
| Donor Chromophore | Naphthalene | Attached to one end of the oligopeptide. nih.gov |
| Acceptor Chromophore | Dansyl | Attached to the other end of the oligopeptide. nih.gov |
| Repeating Unit | N5-(2-Hydroxyethyl)-L-glutamine | Forms the flexible oligopeptide chain. nih.gov |
| Förster Distance (R₀) | 22 ± 1 Å | The distance at which FRET efficiency is 50%. nih.gov |
| Measurement Principle | Non-radiative energy transfer | Provides information on the distribution of end-to-end distances. nih.gov |
Future Research Directions and Emerging Paradigms in N5 2 Hydroxyethyl L Glutamine Science
Innovation in Synthetic Strategies for Architecturally Complex N5-(2-Hydroxyethyl)-L-Glutamine Derivatives
The synthesis of N5-(2-Hydroxyethyl)-L-glutamine and its derivatives is evolving beyond simple linear polymers. The focus is now shifting towards creating architecturally complex structures to impart novel functionalities.
One promising approach is the use of dendritic initiators to create highly branched, star-shaped polymers. For instance, dendritic poly-(N-(2-hydroxyethyl)-L-glutamine) (PHEG) has been synthesized using poly(amido amine) (PAMAM) dendrimers as a core. documentsdelivered.com This method involves the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (NCA) initiated by the PAMAM dendrimer, followed by aminolysis to introduce the hydroxyethyl (B10761427) groups. documentsdelivered.com The resulting dendritic PHEG exhibits different hydrodynamic properties compared to its linear counterpart, which could be advantageous for applications such as drug delivery. documentsdelivered.com
Chemo-enzymatic synthesis is another innovative strategy that offers high specificity and milder reaction conditions. This approach combines chemical synthesis with enzymatic transformations to create complex biomolecules. For example, bioactive peptides containing glutamine-linked oligosaccharides have been synthesized using a combination of solid-phase peptide synthesis and the transglycosylation activity of endo-β-N-acetylglucosaminidase. nih.gov This strategy could be adapted to create glycosylated N5-(2-Hydroxyethyl)-L-glutamine derivatives with tailored biological recognition properties. Similarly, the enzymatic synthesis of poly-N-acetyllactosamine (poly-LacNAc) structures highlights the potential of using glycosyltransferases to build complex carbohydrate moieties onto polymer backbones. nih.gov
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are also being explored to synthesize well-defined, complex macromolecular architectures. nih.govmdpi.com RAFT allows for precise control over molecular weight, polydispersity, and polymer architecture, enabling the creation of block copolymers, gradient copolymers, and other complex structures that are not easily accessible through traditional polymerization methods. nih.gov
| Synthetic Strategy | Description | Example of Complex Architecture | Potential Advantages |
| Dendritic Polymerization | Use of a dendritic initiator, such as PAMAM, to grow polymer chains outwards, creating a star-like or dendritic structure. documentsdelivered.com | Dendritic poly-(N-(2-hydroxyethyl)-L-glutamine) (PHEG) documentsdelivered.com | Unique hydrodynamic properties, potential for high drug loading. documentsdelivered.com |
| Chemo-enzymatic Synthesis | Combination of chemical synthesis and enzymatic reactions to achieve high specificity and create complex biomolecular structures. nih.govnih.gov | Glycosylated peptides and polymers. nih.govnih.gov | High specificity, mild reaction conditions, creation of biologically active molecules. nih.gov |
| RAFT Polymerization | A type of controlled radical polymerization that allows for precise control over polymer architecture. nih.govmdpi.com | Block copolymers, statistical copolymers, and star polymers. nih.gov | Well-defined molecular weight and architecture, ability to create novel materials with tailored properties. nih.gov |
In-Depth Mechanistic Elucidation of Biological Interactions and Degradation Pathways
A thorough understanding of how N5-(2-Hydroxyethyl)-L-glutamine and its polymers interact with biological systems and how they degrade is crucial for their safe and effective use in biomedical applications.
The degradation of poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) has been studied in the presence of enzymes like papain. Research has shown that PHEG, which exists in a random coil conformation, is degraded by papain at a relatively constant rate across a range of pH values. nih.gov This is in contrast to other polymers like poly(L-glutamic acid) (PGA), whose degradation rate is highly dependent on pH and conformation. nih.gov When N5-(2-hydroxyethyl)-L-glutamine is copolymerized with L-glutamic acid, the resulting copolymer exhibits a different degradation profile, indicating that the presence of the hydroxyethyl group can influence the enzymatic degradation of the polymer backbone. nih.gov
Beyond enzymatic degradation, the interactions of these polymers with cells are of significant interest. Glutamine-functionalized polymers have been shown to interact with amino acid transporters on the cell surface, such as ASCT2, which are often overexpressed in cancer cells. researchgate.net This specific interaction provides a potential mechanism for targeting drugs or imaging agents to tumors. The strength of this interaction can be tuned by varying the polymer's molecular weight and the density of the glutamine ligands. researchgate.net
The degradation of polymers within the cellular environment is a complex process. For instance, polyglutamine-containing proteins are known to be degraded by the proteasome, although this process can be inefficient for long polyglutamine tracts, potentially leading to the accumulation of protein aggregates. embopress.org While not directly studying N5-(2-Hydroxyethyl)-L-glutamine, this provides a model for understanding the intracellular fate of similar polymers. The degradation of other biodegradable polymers, such as poly(ε-caprolactone), involves extracellular enzymes that break down the polymer into smaller, absorbable molecules. mdpi.com
| Interaction/Degradation Pathway | Key Findings | Investigated System | Implications for N5-(2-Hydroxyethyl)-L-Glutamine |
| Enzymatic Degradation | PHEG is degraded by papain in a random coil conformation. nih.gov The degradation rate is less pH-dependent compared to poly(L-glutamic acid). nih.gov | Poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) and its copolymers. nih.gov | The biodegradability of PHEG-based materials can be modulated through copolymerization. nih.gov |
| Cell Surface Interactions | Glutamine-functionalized polymers can target cells by interacting with overexpressed amino acid transporters like ASCT2. researchgate.net | Glutamine-functionalized poly(L-lysine). researchgate.net | Potential for targeted drug delivery and imaging in diseases with altered glutamine metabolism. researchgate.net |
| Intracellular Degradation | Inefficient degradation of long polyglutamine tracts by the proteasome can lead to aggregation. embopress.org | Polyglutamine proteins. embopress.org | Provides a model for understanding the intracellular processing and potential for aggregation of glutamine-containing polymers. |
Advanced Characterization of Structure-Function Relationships in N5-(2-Hydroxyethyl)-L-Glutamine Polymeric Systems
The functional properties of N5-(2-Hydroxyethyl)-L-glutamine-based polymers are intrinsically linked to their molecular architecture. Advanced characterization techniques are being employed to unravel these structure-function relationships.
The architecture of the polymer plays a critical role in its application. For example, dendritic PHEG has been investigated as a potential drug carrier, with its branched structure potentially offering advantages in terms of drug loading and release kinetics compared to linear polymers. documentsdelivered.com
In the context of tissue engineering, enzymatically cross-linked PHEG hydrogels have been developed for three-dimensional cell culture. acs.org The physicochemical properties of these hydrogels, such as stiffness and the concentration of cell-adhesion peptides (like RGD), can be precisely tuned. acs.org Studies have shown that these properties directly influence the behavior of encapsulated mesenchymal stem cells, including their spreading and viability. acs.org This demonstrates a clear link between the molecular and network structure of the hydrogel and its biological function as a scaffold for tissue regeneration.
The conformation of the polymer chains is also a key determinant of function. Polyglutamine domains, for instance, can adopt various conformations, including α-helices and random coils. nih.gov The length of the polyglutamine tract and the nature of flanking amino acid sequences can significantly influence these conformations, which in turn affects the propensity of the polymer to aggregate. nih.govmdpi.comresearchgate.net Understanding these conformational dynamics is crucial for designing polymers that remain soluble and functional in biological environments.
| Polymeric System | Structural Feature | Functional Consequence | Application |
| Dendritic PHEG | Highly branched, star-like architecture. documentsdelivered.com | Altered hydrodynamic properties compared to linear polymers. documentsdelivered.com | Potential as a high-capacity drug carrier. documentsdelivered.com |
| Cross-linked PHEG Hydrogels | Tunable stiffness and ligand density (e.g., RGD). acs.org | Influences cell spreading, viability, and cell-matrix interactions. acs.org | 3D cell culture and tissue engineering scaffolds. acs.org |
| Polyglutamine Domains | Chain length and flanking sequences affecting conformation (α-helix vs. random coil). nih.govmdpi.com | Modulates aggregation propensity and intermolecular interactions. nih.govmdpi.com | Design of soluble and functional biopolymers. |
Integration of N5-(2-Hydroxyethyl)-L-Glutamine Research within Interdisciplinary Fields (e.g., Chemical Biology, Advanced Materials Science)
The versatility of N5-(2-Hydroxyethyl)-L-glutamine and its polymers makes them ideal candidates for integration into a variety of interdisciplinary research areas, bridging the gap between fundamental chemistry and applied sciences.
In the field of chemical biology , N5-(2-Hydroxyethyl)-L-glutamine derivatives are being developed as molecular probes to study biological processes. For example, fluorescently labeled glutamine derivatives have been synthesized to visualize glutamine uptake and metabolism in living cells. rsc.orgresearchgate.net These probes can provide valuable insights into the metabolic reprogramming that occurs in diseases like cancer. researchgate.net Furthermore, the development of glutamine-functionalized polymers that can target specific cell surface transporters is a prime example of the synergy between polymer chemistry and chemical biology for creating new diagnostic and therapeutic tools. researchgate.net The potential to create 18F-labeled glutamine derivatives for positron emission tomography (PET) imaging further underscores the integration of this research into molecular imaging. chemrxiv.org
In advanced materials science , N5-(2-Hydroxyethyl)-L-glutamine-based polymers are being explored for a wide range of biomedical applications. Their hydrophilic and biocompatible nature makes them suitable for creating hydrogels for tissue engineering and drug delivery. acs.orgontosight.aiutoronto.ca For instance, PHEG hydrogels can be engineered to have specific mechanical properties and to release drugs in a controlled manner. acs.orgdergipark.org.tr The ability to create complex architectures, such as dendritic polymers and block copolymers, opens up new possibilities for designing "smart" materials that can respond to biological cues. documentsdelivered.comnih.gov
The development of injectable hydrogels from PHEG derivatives for minimally invasive tissue repair exemplifies the convergence of materials science, chemistry, and medicine. acs.org These materials can be designed to be biodegradable and to support the growth and differentiation of stem cells, offering a promising approach for regenerative medicine. acs.org
| Interdisciplinary Field | Application | Key Research Findings |
| Chemical Biology | Fluorescent Probes | Synthesis of fluorescently labeled glutamine derivatives to study cellular metabolism. rsc.orgresearchgate.net |
| Molecular Imaging | Development of potential PET imaging agents based on glutamine derivatives. chemrxiv.org | |
| Targeted Therapeutics | Glutamine-functionalized polymers for targeting cancer cells. researchgate.net | |
| Advanced Materials Science | Tissue Engineering | PHEG-based hydrogels for 3D cell culture and as scaffolds for tissue regeneration. acs.orgutoronto.ca |
| Drug Delivery | Dendritic and linear PHEG as potential drug carriers. documentsdelivered.comontosight.ai | |
| Smart Materials | Development of injectable and biodegradable hydrogels for regenerative medicine. acs.org |
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing N5-(2-Hydroxyethyl)-L-glutamine-containing copolymers, and how do reaction conditions influence polymer properties?
- Answer : N5-(2-Hydroxyethyl)-L-glutamine is commonly incorporated into copolymers via random copolymerization. For example, poly[N5-(2-hydroxyethyl)-L-glutamine-ran-N5-propargyl-L-glutamine] is synthesized using horseradish peroxidase (HRP)/H₂O₂-mediated crosslinking in inverse miniemulsions. Reaction parameters such as surfactant type (e.g., SPAN 80, TWEEN 85), pre-emulsification duration, and crosslinker concentration critically affect microgel size, Young’s modulus (10–100 kPa), and crosslink density (0.717–0.946 × 10⁻³ mol/cm³) . Host-guest techniques with homopolymers like PHPG (poly[N5-(3-hydroxypropyl)-L-glutamine]) can validate helix-coil stability constants during synthesis .
Q. How does N5-(2-Hydroxyethyl)-L-glutamine enhance solubility in peptide-based materials?
- Answer : The hydroxyethyl side chain introduces hydrophilic character, improving aqueous solubility of hydrophobic peptides. For instance, in mussel-inspired adhesive films, copolymerization with DOPA (3,4-dihydroxyphenyl-L-alanine) prevents precipitation of polyDOPA while isolating adhesion contributions to DOPA . Solubility can be quantified via dynamic light scattering (DLS) to monitor hydrodynamic radius changes under varying pH/temperature .
Q. What analytical techniques are recommended for characterizing N5-(2-Hydroxyethyl)-L-glutamine derivatives?
- Answer :
- NMR : 1D and 2D NMR (e.g., COSY, HSQC) resolve structural features like γ-ester linkages and confirm copolymer composition .
- Chromatography : HPLC (≥95% purity) and size-exclusion chromatography (SEC) assess purity and molecular weight distribution .
- Spectroscopy : FTIR verifies amide bond formation, while CD spectroscopy monitors secondary structure transitions (e.g., α-helix to random coil) .
Advanced Research Questions
Q. How do stimuli-responsive nanogels incorporating N5-(2-Hydroxyethyl)-L-glutamine achieve controlled drug release?
- Answer : Nanogels like PHEG-Tyr (pH/temperature-responsive) are synthesized via HRP crosslinking. Swelling ratios and release kinetics (e.g., burst release within 6 hours) are modulated by adjusting glutamine side-chain hydrophilicity and crosslink density. For α1-antitrypsin (AAT) delivery, Nα-Lys-NG nanogels achieve 20% loading capacity, with sustained release enhancing trypsin inhibition efficiency compared to free AAT .
Q. What experimental strategies address contradictions in copolymer hydrolysis data for N5-(2-Hydroxyethyl)-L-glutamine derivatives?
- Answer : Hydrolysis artifacts (e.g., γ-ester formation during HCl digestion) are mitigated by alternative protocols like enzymatic cleavage or mild alkaline hydrolysis. For example, spurious glutamic acid-γ-ester byproducts in poly[N5-(4-hydroxybutyl)-L-glutamine] hydrolysis are characterized via LC-MS and avoided using non-acidic digestion .
Q. How can N5-(2-Hydroxyethyl)-L-glutamine improve adhesive properties in bio-inspired materials?
- Answer : In DOPA-glutamine copolymers, hydroxyethyl glutamine provides a non-adhesive "spacer" to isolate DOPA’s catechol-mediated adhesion. Atomic force microscopy (AFM) quantifies adhesion forces on substrates like mica (≈50 nN) and TiO₂ (≈30 nN), while quartz crystal microbalance (QCM) tracks adsorption kinetics .
Safety and Handling
Q. What safety protocols are essential when handling N5-(2-Hydroxyethyl)-L-glutamine in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
